molecular formula C23H22N8O B1679340 Ripisartan CAS No. 148504-51-2

Ripisartan

Cat. No. B1679340
M. Wt: 426.5 g/mol
InChI Key: OLJAPHMBAMBVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ripisartan is a specific nonpeptide angiotensin II receptor antagonist . It belongs to the class of organic compounds known as biphenyls and derivatives . It is a potent and specific angiotensin II receptor antagonist that inhibits angiotensin II-mediated sympathetic tachycardia responses .


Synthesis Analysis

Ripisartan is synthesized from [1,1’-Biphenyl]-2-carbonitrile, 4’-[(2,3-dihydro-5-methyl-2-oxo-7-propyl[1,2,4]triazolo[1,5-c]pyrimidin-8-yl)methyl]- . The process of synthesis involves identifying the precursor that could react in one step to make the target compound, then identifying the next precursor that could react to give the first precursor, and repeating the process until reaching the starting material .


Molecular Structure Analysis

The molecular formula of Ripisartan is C23H22N8O . It has a molecular weight of 426.484 . The exact mass is 426.19 .

Scientific Research Applications

Ripisartan in Clinical Development

Ripisartan, recognized as a non-peptide angiotensin II antagonist, has been in phase II clinical trials for managing hypertension and chronic heart failure. The development of Ripisartan involved devising a new synthetic route for its preparation. This process was optimized for industrial production, focusing on the formation of 4-hydrazinopyrimidine without isolating the 4-chloro intermediate and its cyclization into triazolo[1,5-c]pyrimidine derivative using urea in N-methylpyrrolidone at 160°C. This method provides an efficient way to prepare 2-hydroxytriazolo[1,5-c]pyrimidine directly, marking a significant advancement in the synthesis of Ripisartan (Boyer et al., 1996).

Innovations in Biotechnology and Drug Development

While not directly related to Ripisartan, it's important to acknowledge the broader context of drug development and biotechnology advancements. For instance, the research on ribosome-inactivating proteins (RIPs) from plants, which are not chemically related to Ripisartan, has significantly contributed to various scientific fields, including the understanding of the ribosomal machinery and the potential medical applications of these proteins in agriculture, clinical drug development, and other biomedical fields (Bolognesi et al., 2016).

The studies focusing on the structure and biological activities of RIPs have opened up avenues in health risk assessment and medical applications, reflecting the dynamic nature of scientific research where discoveries in one area can inspire and inform advancements in others (Citores & Ferreras, 2023).

properties

IUPAC Name

5-methyl-7-propyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3H-[1,2,4]triazolo[1,5-c]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N8O/c1-3-6-20-19(22-25-23(32)28-31(22)14(2)24-20)13-15-9-11-16(12-10-15)17-7-4-5-8-18(17)21-26-29-30-27-21/h4-5,7-12H,3,6,13H2,1-2H3,(H,28,32)(H,26,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJAPHMBAMBVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC(=O)NN2C(=N1)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164001
Record name Ripisartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ripisartan

CAS RN

148504-51-2
Record name Ripisartan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148504-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ripisartan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148504512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ripisartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIPISARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LQ7OQP653
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ripisartan
Reactant of Route 2
Reactant of Route 2
Ripisartan
Reactant of Route 3
Ripisartan
Reactant of Route 4
Ripisartan
Reactant of Route 5
Reactant of Route 5
Ripisartan
Reactant of Route 6
Reactant of Route 6
Ripisartan

Citations

For This Compound
25
Citations
T Boyer, L Fournel, E Nicolai… - Journal of heterocyclic …, 1996 - Wiley Online Library
A new synthetic route to prepare the 2‐hydroxy‐5‐methyl‐7‐n‐propyl‐8‐[[2′‐(1H‐tetrazol‐5‐yl)biphenyl‐4‐yl]methyl]‐[1,2,4]triazolo[1,5‐c]pyrimidine (UP 269‐6, Ripisartan) is …
Number of citations: 2 onlinelibrary.wiley.com
A Ladhari, G La Mura, C Di Marino, G Di Fabio… - Sustainable Chemistry …, 2021 - Elsevier
… In particular, losartan, valsartan, candesartan, irbesartan, olmesartan, tasosartan, fimasartan, elisartan, embusartan, milfasartan, ripisartan and abitesartan have a tetrazole ring ortho to …
Number of citations: 18 www.sciencedirect.com
M Burnier - Expert opinion on investigational drugs, 2001 - Taylor & Francis
Blockade of the renin-angiotensin-aldosterone cascade is now recognised as a very effective approach to treat hypertensive, heart failure and high cardiovascular risk patients and to …
Number of citations: 10 www.tandfonline.com
L Quadri, M Gobbini, L Monti - Current pharmaceutical design, 1998 - books.google.com
… for at least 16 h [92], Ripisartan was more potent than losartan potassium in inhibiting All-… Ripisartan was more potent than losartan potassium in inhibiting All-stimulated hypertrophy …
Number of citations: 13 books.google.com
MS Al-Nimer - Neurosciences Journal, 2012 - nsj.org.sa
Hypertension is the most important controllable and modifiable risk factor for stroke. The relationship between blood pressure and stroke mortality is strong and linear. Angiotensin …
Number of citations: 1 nsj.org.sa
M Merlos, X Rabasseda… - Methods and findings in …, 1998 - access.portico.org
The renin-angiotensin system (RAS) is one of the most important physiological systems in the regulation of blood pressure (BP) and electrolyte/fluid balances, and therefore has …
Number of citations: 5 access.portico.org
NM Davies, JK Takemoto, DR Brocks… - Clinical pharmacokinetics, 2010 - Springer
… [202] Similarly, enterohepatic recycling was observed after oral administration of the anti-hypertensive ripisartan (UP 2696) [a single oral dose of 160 mg as a capsule] to healthy …
Number of citations: 150 link.springer.com
EM Krovat, T Langer - Journal of medicinal chemistry, 2003 - ACS Publications
Chemical feature based pharmacophore models were elaborated for angiotensin II receptor subtype 1 (AT 1 ) antagonists using both a quantitative and a qualitative approach (Catalyst …
Number of citations: 106 pubs.acs.org
IKM Morton - 1999 - Springer
used as an ANTIHYPERTENSIVE. quingestanol [BAN. INN](quingestanol acetate [USAN]; W 4540) is a synthetic steroid PROGESTOGEN. formerly used as an oral and postcoital …
Number of citations: 0 link.springer.com
M Gurrath - Current medicinal chemistry, 2001 - ingentaconnect.com
Over the last decades distinct members of the G Protein-Coupled Receptor (GPCR) family emerged as prominent drug targets within pharmaceutical research, since approximately 60 …
Number of citations: 94 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.